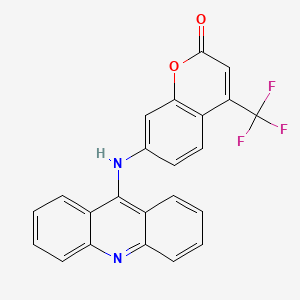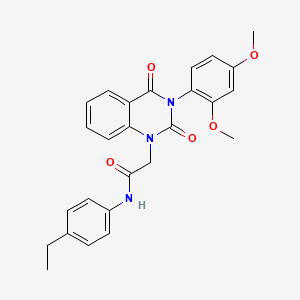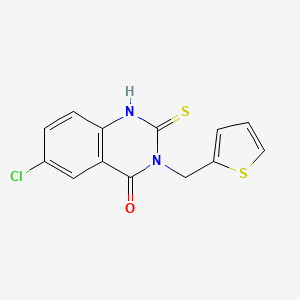
7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features an acridine moiety linked to a chromenone structure, with a trifluoromethyl group enhancing its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the acridine derivative, followed by its coupling with a chromenone precursor. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like acetonitrile and methanol are often employed to dissolve the compound and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of functionalized acridine-chromenone compounds .
Scientific Research Applications
Chemistry
In chemistry, 7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one is used as a building block for synthesizing more complex molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by intercalating into DNA and disrupting cellular processes . Additionally, its fluorescent properties make it useful in imaging and diagnostic applications .
Industry
In the industrial sector, this compound is explored for its potential in developing new materials with enhanced optical and electronic properties. Its stability and reactivity make it a valuable component in the design of advanced materials .
Mechanism of Action
The mechanism of action of 7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with DNA and other cellular targets. The acridine moiety intercalates into the DNA helix, disrupting replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also affects various signaling pathways, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: An anticancer agent with a similar acridine structure, known for its DNA intercalating properties.
Mitoxantrone: Another DNA intercalator used in cancer therapy, featuring a different core structure but similar mode of action.
Doxorubicin: A widely used chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
7-(acridin-9-ylamino)-4-(trifluoromethyl)-2H-chromen-2-one stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it a promising candidate for further development in various scientific and industrial applications .
Properties
Molecular Formula |
C23H13F3N2O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
7-(acridin-9-ylamino)-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C23H13F3N2O2/c24-23(25,26)17-12-21(29)30-20-11-13(9-10-14(17)20)27-22-15-5-1-3-7-18(15)28-19-8-4-2-6-16(19)22/h1-12H,(H,27,28) |
InChI Key |
HLPYQPCDBFDTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11215060.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B11215066.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B11215079.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]butanamide](/img/structure/B11215085.png)
![2-(4-nitrophenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11215087.png)
![(2Z)-6-chloro-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11215092.png)

![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215099.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11215124.png)

![N~8~-(3,5-dimethylphenyl)-5-oxo-N~3~-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11215132.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215141.png)
![9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11215158.png)
